
Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its azo groups and sulfonic acid functionality, making it a versatile molecule in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 2,4-dihydroxybenzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may require reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and reactivity. These interactions can affect cellular pathways and biochemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-[(5-chloro-2-hydroxyphenyl)azo]-, monosodium salt
- 2-Hydroxy-5-chlorobenzophenone
Uniqueness
Benzenesulfonic acid, 4-((5-((5-chloro-2-hydroxyphenyl)azo)-2,4-dihydroxyphenyl)azo)-, monosodium salt is unique due to its dual azo groups and sulfonic acid functionality, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring specific dyeing and staining characteristics.
Properties
CAS No. |
72379-57-8 |
|---|---|
Molecular Formula |
C18H12ClN4NaO6S |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
sodium;4-[[5-[(5-chloro-2-hydroxyphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H13ClN4O6S.Na/c19-10-1-6-16(24)13(7-10)22-23-15-8-14(17(25)9-18(15)26)21-20-11-2-4-12(5-3-11)30(27,28)29;/h1-9,24-26H,(H,27,28,29);/q;+1/p-1 |
InChI Key |
FVIRGUJWYBKILL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=CC(=C3)Cl)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


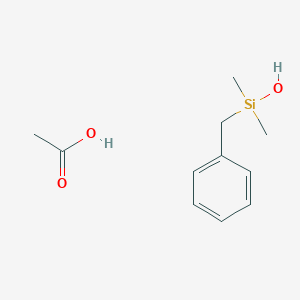

![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
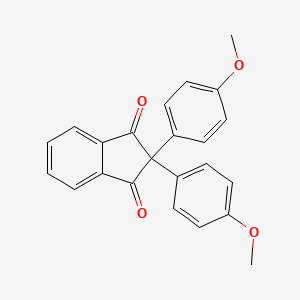
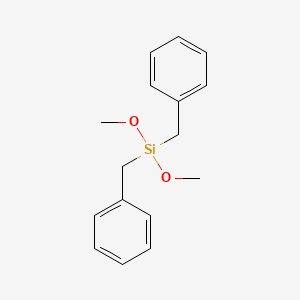

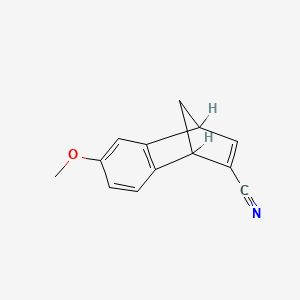
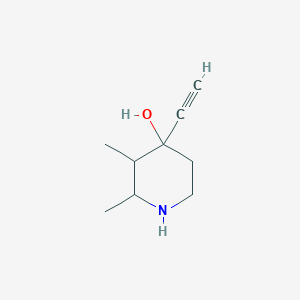
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)

![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
![(1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B14471822.png)
![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)

